molecular formula C11H10N2O3 B1522102 4-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid CAS No. 13870-58-1

4-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid

Cat. No.: B1522102
CAS No.: 13870-58-1
M. Wt: 218.21 g/mol
InChI Key: SQRRUHFHYXAIAF-UHFFFAOYSA-N
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Description

4-(5-Methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid typically involves the reaction of 5-methyl-2-oxo-2,3-dihydro-1H-imidazole with benzoic acid derivatives.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 4-(5-Methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are used under controlled conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(5-Methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
  • tert-butyl (S)-2-(4-fluoro-3,5-dimethylphenyl)-4-methyl-3-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate

Comparison: Compared to similar compounds, 4-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid is unique due to its specific structural features and the presence of the imidazole ring, which imparts distinct chemical and biological properties .

Biological Activity

4-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid is a compound that exhibits significant biological activity due to its structural characteristics as an imidazole derivative. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicine and industry.

Structural Information

The molecular formula of this compound is C11H10N2O3. Its structure includes a benzoic acid moiety linked to an imidazole ring, which is crucial for its biological interactions.

Biological Activities

The compound has been reported to exhibit a wide range of biological activities, including:

  • Antibacterial Activity : Imidazole derivatives are known for their antibacterial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against specific pathogens.
  • Antifungal Activity : The compound has demonstrated antifungal properties, although the efficacy may vary depending on the fungal strain.
  • Anti-inflammatory Effects : Research indicates that it may possess anti-inflammatory properties, making it a candidate for treating inflammatory conditions.
  • Antitumor Potential : Preliminary studies suggest that this compound could have antitumor effects, with ongoing research aimed at understanding its mechanisms in cancer cell lines.

The biological activity of this compound is largely attributed to its ability to interact with various biochemical pathways:

  • Target Interaction : The imidazole ring allows the compound to bind effectively to biological targets, influencing cellular processes.
  • Biochemical Pathways : It is known to affect pathways related to protein synthesis and nucleic acid metabolism, which are critical for bacterial growth and survival.
  • Pharmacokinetics : The compound exhibits high solubility in water and polar solvents, enhancing its bioavailability and therapeutic potential.

Research Findings

Several studies have evaluated the biological activity of this compound:

StudyBiological ActivityFindings
AntibacterialEffective against MRSA with MIC values ranging from 62.5 to 125 μM.
AntifungalModerate activity against specific fungal strains.
AntitumorInhibits growth in breast cancer cell lines (MDA-MB-231).

Case Studies

  • Antibacterial Efficacy : In a study assessing the antibacterial effects of imidazole derivatives, this compound exhibited potent activity against Staphylococcus aureus and Enterococcus faecalis, outperforming standard antibiotics such as ciprofloxacin.
  • Anti-inflammatory Properties : Another research focused on the anti-inflammatory potential showed that the compound reduced inflammatory markers in vitro, indicating its potential use in treating inflammatory diseases.

Applications

The diverse biological activities of this compound make it a valuable candidate in several domains:

  • Pharmaceutical Development : Ongoing research aims to develop new therapeutic agents based on this compound for treating infections and cancer.
  • Material Science : Its chemical properties allow for applications in developing new materials with specific functionalities.

Properties

IUPAC Name

4-(4-methyl-2-oxo-1H-imidazol-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7-6-12-11(16)13(7)9-4-2-8(3-5-9)10(14)15/h2-6H,1H3,(H,12,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRRUHFHYXAIAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)N1C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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